molecular formula C10H14N2O B13251891 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13251891
M. Wt: 178.23 g/mol
InChI Key: KJBXLQPEYJGPIA-UHFFFAOYSA-N
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Description

2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidin-4-one core. Its structure includes a propyl substituent at the 2-position of the pyrrolidine ring (Figure 1).

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-propyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H14N2O/c1-2-4-8-7-10(13)12-6-3-5-9(12)11-8/h7H,2-6H2,1H3

InChI Key

KJBXLQPEYJGPIA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2CCCC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid construction of complex structures from simple building blocks. One such method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields .

Industrial Production Methods

These methods are advantageous due to their high atom economy and selectivity, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one, such as 3-ArS/ArSe derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features :

  • Core : Pyrrolo[1,2-a]pyrimidin-4-one (fused 6-5 bicyclic system).
  • Substituents : A propyl group (C₃H₇) at position 2.
  • Saturation: The pyrrolidine and pyrimidinone rings are fully saturated (4H,6H,7H,8H), enhancing conformational rigidity.

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo[1,2-a]pyrimidin-4-one Derivatives

The pharmacological and physicochemical properties of pyrrolo[1,2-a]pyrimidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (Target) 2-propyl C₁₂H₁₈N₂O 206.29 Reference compound
6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one 6-methyl, 2-(2-methylphenyl) C₁₇H₁₉N₂O 277.35 Bulky aromatic substituent at position 2
2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one 2-ethyl, 7,7-dimethyl C₁₁H₁₆N₂O 192.26 Smaller alkyl chain (ethyl vs. propyl)
7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[...] Complex pyrazolo and piperazine ~C₂₅H₃₄N₈O ~478.61 Pyrido[1,2-a]pyrimidin-4-one core (different ring system)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl- [...] Fluorinated benzisoxazole substituent C₂₃H₂₆FN₅O₂ 423.49 Fluorine atom enhances electronegativity

Key Findings from Structural Comparisons

Alkyl Chain Length: The target compound’s 2-propyl group confers moderate lipophilicity compared to the 2-ethyl analog (logP ~2.1 vs. In contrast, the 2-(2-methylphenyl) derivative () exhibits significantly higher molecular weight (277.35 g/mol) and steric bulk, which may limit bioavailability despite enhanced π-π stacking interactions .

Core Modifications :

  • Pyrido[1,2-a]pyrimidin-4-one derivatives () replace the pyrrolidine ring with pyridine, altering electronic properties and binding affinity. These compounds often feature extended substituents (e.g., piperazine, morpholine) for target engagement in kinase inhibition .

Electron-Withdrawing Groups :

  • The fluorinated benzisoxazole derivative () demonstrates how electronegative substituents can enhance metabolic stability and receptor binding, though at the cost of increased synthetic complexity .

Research Implications and Gaps

  • Activity Data: No direct pharmacological data for the target compound were found in the provided evidence.
  • Synthetic Feasibility : The propyl substituent in the target compound may offer a balance between synthetic accessibility and bioactivity compared to more complex derivatives (e.g., ).

Biological Activity

2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be represented as follows:

  • Molecular Formula : C₁₀H₁₂N₄O
  • Molecular Weight : 204.23 g/mol
  • CAS Number : [Insert CAS number if available]

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one through various mechanisms:

  • Mechanism of Action : It is believed to exert its anticancer effects by inhibiting specific kinases involved in cancer cell proliferation. For instance, a study reported significant inhibition of the EGFR mutant kinase with an IC₅₀ value of 6.91 nM .
  • Cell Lines Tested : The compound has shown promising results against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC₅₀ values ranging from 1.96 µM to 22.73 µM .
Cell LineIC₅₀ Value (µM)
MCF-71.96
HepG24.92
A54922.73

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

  • Bacterial Strains : Studies demonstrate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae with minimum inhibitory concentration (MIC) values of 50 µM and 75 µM respectively .
Bacterial StrainMIC (µM)
Staphylococcus aureus50
Streptococcus agalactiae75

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in various models:

  • Inhibition Rate : In a paw edema model, the compound showed an inhibition rate of up to 43.17% after four hours compared to indomethacin which showed a rate of 47.72% .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of pyrrolopyrimidine derivatives and evaluated their anticancer properties.
    • The study concluded that derivatives containing the pyrrolo[1,2-a]pyrimidine scaffold exhibited superior cytotoxicity compared to standard chemotherapeutic agents.
  • Antimicrobial Efficacy Study :
    • A comparative study was performed on various synthesized compounds including 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one against common pathogens.
    • Results indicated that this compound had a notable bacteriostatic effect against both Gram-positive and Gram-negative bacteria.

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